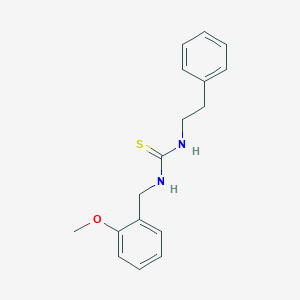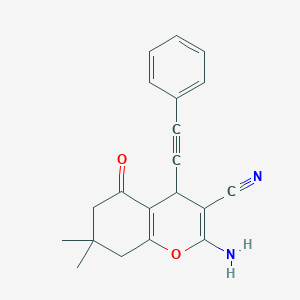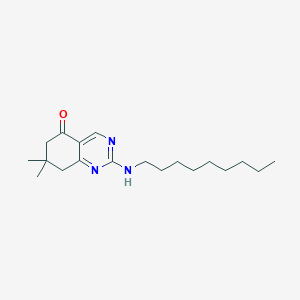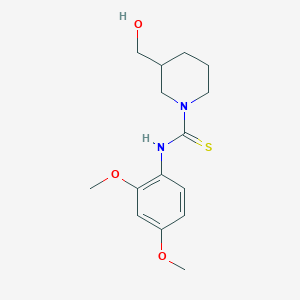![molecular formula C26H28N2O2S B215841 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide, also known as CTOP, is a selective antagonist of the mu-opioid receptor. The mu-opioid receptor is a protein found in the central nervous system that is responsible for mediating the effects of opioid drugs, such as morphine and heroin. CTOP has been widely studied for its potential use in the treatment of opioid addiction, as well as for its ability to modulate pain perception.
Mécanisme D'action
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide acts as a selective antagonist of the mu-opioid receptor, which is responsible for mediating the effects of opioid drugs. By blocking the mu-opioid receptor, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can reduce the reinforcing effects of opioids and prevent the development of addiction. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can modulate pain perception by blocking the mu-opioid receptor in the central nervous system.
Biochemical and Physiological Effects
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can reduce the release of dopamine in the brain, which is associated with the reinforcing effects of opioids. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can reduce the activity of the hypothalamic-pituitary-adrenal axis, which is responsible for regulating stress responses in the body. 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has also been shown to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide in lab experiments is its selectivity for the mu-opioid receptor, which allows for more precise manipulation of opioid signaling pathways. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide is relatively stable and easy to synthesize, making it a practical choice for many research applications. However, one limitation of 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide is its potential for off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide. One area of interest is the development of more selective and potent mu-opioid receptor antagonists, which could have greater therapeutic potential for the treatment of opioid addiction. Additionally, further research is needed to elucidate the biochemical and physiological effects of 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide, as well as its potential for off-target effects. Finally, studies are needed to evaluate the safety and efficacy of 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide in clinical trials, in order to determine its potential as a therapeutic agent for the treatment of opioid addiction.
Méthodes De Synthèse
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the condensation of a protected piperidine-1-carbothioamide with a protected diphenylmethyl alcohol, followed by deprotection and purification.
Applications De Recherche Scientifique
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has been extensively studied for its potential therapeutic applications in the treatment of opioid addiction. Studies have shown that 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can block the reinforcing effects of opioids, thereby reducing the likelihood of addiction and relapse. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has been shown to reduce the withdrawal symptoms associated with opioid dependence, such as anxiety, depression, and pain.
Propriétés
Nom du produit |
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide |
|---|---|
Formule moléculaire |
C26H28N2O2S |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C26H28N2O2S/c1-30-24-15-9-8-14-23(24)27-25(31)28-18-16-22(17-19-28)26(29,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,22,29H,16-19H2,1H3,(H,27,31) |
Clé InChI |
INWQCJWTAMNQCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES canonique |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)

![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)





![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)